molecular formula C8H16ClNO2 B3010251 Methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate hydrochloride CAS No. 2172585-97-4

Methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate hydrochloride

Cat. No.: B3010251
CAS No.: 2172585-97-4
M. Wt: 193.67
InChI Key: VHHJVKAWXJMXIM-UHFFFAOYSA-N
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Description

Methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl. It is a cyclobutane derivative that features a methyl ester and an amino group, making it a versatile compound in organic synthesis and various research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 3,3-dimethylcyclobutanone with methylamine, followed by esterification and subsequent hydrochloride salt formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways .

Properties

IUPAC Name

methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-7(2)4-8(9,5-7)6(10)11-3;/h4-5,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHJVKAWXJMXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C(=O)OC)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172585-97-4
Record name methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate hydrochloride
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